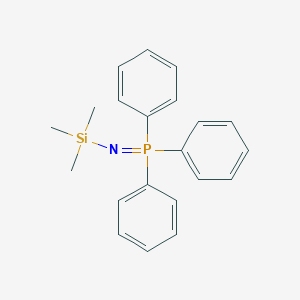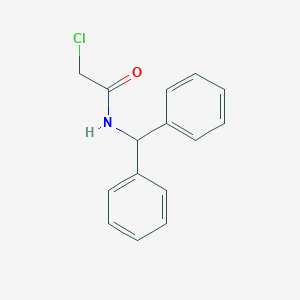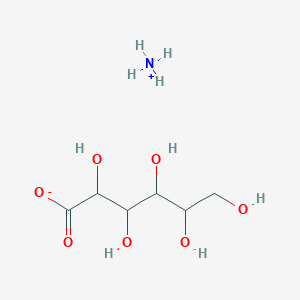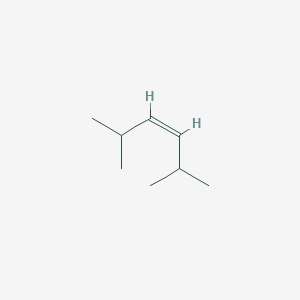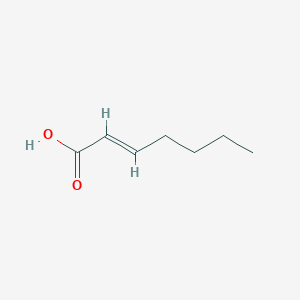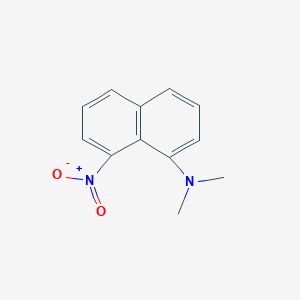
1-Naphthalenamine, N,N-dimethyl-8-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthalenamine, N,N-dimethyl-8-nitro- is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is also known as DMN and is synthesized through a specific method. DMN is used in various scientific research applications due to its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
DMN's mechanism of action is not well understood, but it is thought to be related to its ability to generate reactive oxygen species. Reactive oxygen species are known to play a role in various physiological processes, including cell signaling and apoptosis. DMN's ability to generate reactive oxygen species makes it a useful tool for studying these processes.
生化学的および生理学的効果
DMN has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMN can induce cell death in cancer cells. DMN has also been shown to have antioxidant properties, which may be useful in the treatment of diseases related to oxidative stress. In vivo studies have shown that DMN can reduce inflammation and protect against liver damage.
実験室実験の利点と制限
DMN has several advantages for lab experiments, including its ease of synthesis and fluorescent properties. DMN's ability to generate reactive oxygen species also makes it a useful tool for studying oxidative stress-related processes. However, DMN's toxicity and potential for generating reactive oxygen species also pose limitations for lab experiments. Careful handling and appropriate safety measures should be taken when using DMN in lab experiments.
将来の方向性
There are several future directions for DMN research. DMN's ability to generate reactive oxygen species makes it a promising tool for studying oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. DMN's fluorescent properties also make it a useful tool for studying biological processes, such as cell signaling and apoptosis. Further research is needed to fully understand DMN's mechanism of action and potential applications in biomedical research.
合成法
DMN is synthesized through a specific method that involves the reaction of 1-naphthylamine with nitric acid and sulfuric acid. The reaction produces 1-naphthalenamine, N,N-dimethyl-8-nitro- as a yellow crystalline powder. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
DMN is used in various scientific research applications, including organic synthesis, material science, and biomedical research. In organic synthesis, DMN is used as a reagent for the synthesis of other chemical compounds. In material science, DMN is used as a precursor for the synthesis of metal-organic frameworks. In biomedical research, DMN is used as a fluorescent probe for the detection of reactive oxygen species.
特性
CAS番号 |
10273-29-7 |
|---|---|
製品名 |
1-Naphthalenamine, N,N-dimethyl-8-nitro- |
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC名 |
N,N-dimethyl-8-nitronaphthalen-1-amine |
InChI |
InChI=1S/C12H12N2O2/c1-13(2)10-7-3-5-9-6-4-8-11(12(9)10)14(15)16/h3-8H,1-2H3 |
InChIキー |
WWBMBSSKMPMTRW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C(=CC=C2)[N+](=O)[O-] |
正規SMILES |
CN(C)C1=CC=CC2=C1C(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



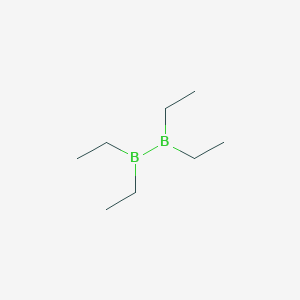
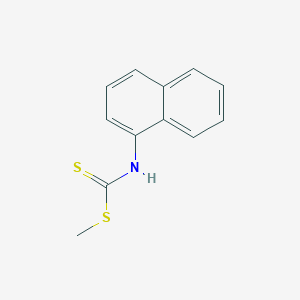
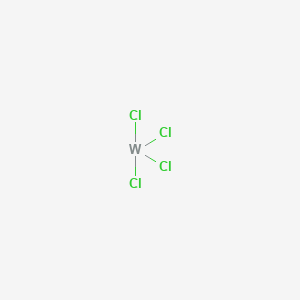
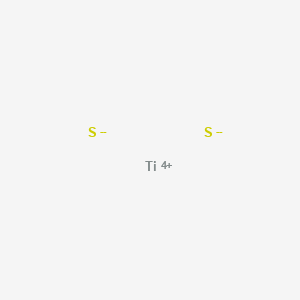

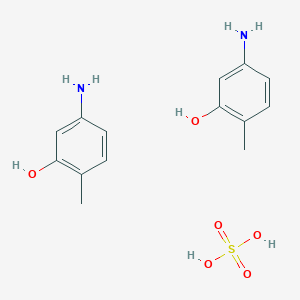
![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)
![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)
